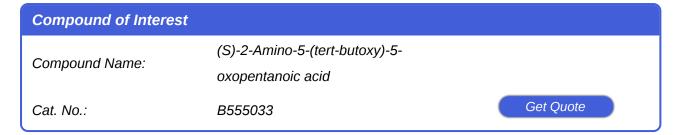


# H-Glu(OtBu)-OH: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides an in-depth overview of H-Glu(OtBu)-OH, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document covers its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

## Molecular Structure and IUPAC Name

H-Glu(OtBu)-OH is a derivative of the amino acid L-glutamic acid.[1] Its structure is characterized by the protection of the side-chain (gamma) carboxyl group as a tert-butyl ester. [1] This strategic modification prevents the side chain from engaging in unwanted reactions during the stepwise construction of peptide chains.[1]

The IUPAC name for H-Glu(OtBu)-OH is (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid.[2][3] It is also commonly referred to as L-Glutamic acid 5-tert-butyl ester.[1] [2][3]

## Synonyms:

L-Glutamic acid y-tert-butyl ester[4]



- (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid[3]
- 5-tert-Butyl L-glutamate[3]

# **Physicochemical Properties**

A summary of the key quantitative data for H-Glu(OtBu)-OH is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C9H17NO4	[2][3][5]
Molecular Weight	203.236 g/mol	[5]
Appearance	White solid/powder	[2][3]
Melting Point	182 °C	[3][5][6]
Boiling Point	336.4 ± 37.0 °C at 760 mmHg	[3][5]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[3][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][6]
Purity	Typically >98% (HPLC)	[2][7]
CAS Number	2419-56-9	[1][2][3][4][5][6][8][9]

## **Application in Peptide Synthesis**

H-Glu(OtBu)-OH is a foundational reagent in peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[6] For incorporation into a growing peptide chain, its α-amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, forming Fmoc-Glu(OtBu)-OH.[5] The tert-butyl (OtBu) ester is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[6]



# Experimental Protocol: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS

This protocol outlines the general steps for the incorporation of an Fmoc-Glu(OtBu)-OH residue into a peptide chain synthesized on a solid support (e.g., Rink Amide resin).

#### Materials:

- Fmoc-protected amino acid-loaded resin
- Fmoc-Glu(OtBu)-OH
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
   (TIS)
- Cold diethyl ether

#### Procedure:

- Resin Swelling: The resin is swelled in DMF for approximately 1 hour in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[3]

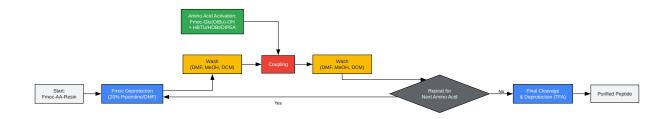


- Washing: The resin is thoroughly washed with DMF, MeOH, and DCM to remove residual piperidine and by-products.[3]
- Amino Acid Activation: In a separate vial, Fmoc-Glu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) are added to activate the carboxylic acid.
- Coupling: The activated Fmoc-Glu(OtBu)-OH solution is added to the deprotected resin. The
  reaction is allowed to proceed at room temperature with gentle agitation for a sufficient
  duration to ensure complete coupling (typically 1-2 hours). The completion of the reaction
  can be monitored using a qualitative test such as the Kaiser test.[10]
- Washing: The resin is washed sequentially with DMF, MeOH, and DCM to remove excess reagents and by-products.[3]
- Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residue) are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2-3 hours.[6][10]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reversephase high-performance liquid chromatography (RP-HPLC).[10]

## Visualizing the Workflow

The following diagram illustrates the logical workflow for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Glu(OtBu)-OH, in solid-phase peptide synthesis.





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Fmoc-SPPS Cycle for Amino Acid Incorporation

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